Ethyl 6-oxo-1-(o-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 6-oxo-1-(o-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by three key substituents:
- 4-(Tosyloxy group: A p-toluenesulfonyloxy moiety at position 4, which acts as a leaving group, enhancing reactivity in nucleophilic substitution reactions.
- Ethyl carboxylate: An ester group at position 3, contributing to solubility in organic solvents and serving as a synthetic handle for further derivatization.
Synthesis: The compound can be synthesized via methods analogous to those described for related pyridazines. For instance, sulfonate pyridazines are typically prepared by reacting hydroxyl-containing intermediates with sulfonyl chlorides in pyridine (e.g., as shown in for compound 7a) . Hydrazones and ethyl cyanoacetate are common starting materials, as seen in the preparation of structurally similar compounds () .
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-18(29-30(26,27)16-11-9-14(2)10-12-16)13-19(24)23(22-20)17-8-6-5-7-15(17)3/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNIHJEIXGXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-1-(o-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring.
Introduction of the Tosyloxy Group: The tosyloxy group is introduced through a substitution reaction using tosyl chloride in the presence of a base.
Esterification: The ethyl ester group is introduced via esterification using ethanol and an acid catalyst.
Functional Group Modifications: Additional functional groups, such as the tolyl group, are introduced through further substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-1-(o-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tosyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized pyridazine derivatives.
Scientific Research Applications
Synthesis Process
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : Cyclization of appropriate precursors to create the pyridazine structure.
- Introduction of the Tosyloxy Group : This is achieved through a substitution reaction using tosyl chloride in the presence of a base.
- Esterification : The ethyl ester group is introduced via esterification with ethanol and an acid catalyst.
- Functional Group Modifications : Further substitution reactions introduce additional functional groups like the tolyl group.
Scientific Research Applications
Ethyl 6-oxo-1-(o-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate has several notable applications in scientific research:
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions and develop new synthetic methodologies.
Research has indicated that this compound may possess biological activities such as:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate in drug formulation processes. Its ability to modify biological pathways makes it valuable in medicinal chemistry.
Material Science
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique chemical properties.
Case Studies
Several studies have highlighted the potential of this compound:
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-1-(o-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituents at positions 1, 3, and 4 (Table 1):
*Calculated based on formula C₂₁H₂₁N₂O₆S.
Key Observations :
- Position 1 : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance electrophilicity at position 4, while bulky substituents (e.g., o-tolyl) may hinder crystallization .
- Position 4 : Tosyloxy groups improve leaving-group capacity compared to trifluoromethyl or butylsulfanyl, suggesting utility in prodrug designs or polymer chemistry .
Functional Comparison
- Biological Activity: Cyano- and trifluoromethyl-substituted analogs () show promise as adenosine A1 receptor antagonists, with melting points correlating with crystallinity and stability . Tosyloxy derivatives are less explored in pharmacology but may serve as intermediates for prodrugs due to their leaving-group propensity .
- Physical Properties: Melting points range widely (106–223°C), influenced by substituent symmetry and intermolecular interactions (e.g., hydrogen bonding with cyano groups) .
Biological Activity
Ethyl 6-oxo-1-(o-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine family. Its structure features a pyridazine ring with various substituents, including an ethyl ester, a tosyloxy group, and an o-tolyl group. This unique configuration grants the compound significant chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that compounds within the pyridazine family, including ethyl 6-oxo derivatives, exhibit notable antimicrobial activities. For instance, studies have shown that similar structures possess effective inhibitory actions against various bacterial strains. The presence of functional groups like the tosyloxy moiety may enhance these properties by facilitating interactions with microbial cell components.
Anticancer Potential
This compound has been investigated for its anticancer potential. Similar pyridazine derivatives have demonstrated activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research focusing on structure-activity relationships (SAR) suggests that modifications in the substituents can significantly impact the compound's efficacy against specific cancer types.
The mechanism of action for this compound likely involves its interaction with key biological targets. The tosyloxy group may act as a leaving group in enzymatic reactions, allowing the compound to form covalent bonds with target proteins. This interaction could modulate enzyme activity or disrupt cellular pathways critical for tumor growth and survival.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 6-oxo-1-(p-tolyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate | p-Tolyl instead of o-Tolyl | Antimicrobial, anticancer |
| Ethyl 6-oxo-1-(phenyl)-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate | Phenyl group | Antimicrobial |
| Ethyl 6-oxo-1-(o-tolyl)-4-(methoxy)-1,6-dihydropyridazine-3-carboxylate | Methoxy instead of Tosyloxy | Potentially lower activity |
This table illustrates how variations in substituents can influence biological activities.
Study on Antimicrobial Activity
A study published in Pharmaceutical Biology evaluated various pyridazine derivatives for their antimicrobial efficacy. Ethyl 6-oxo derivatives showed promising results against Gram-positive bacteria, indicating their potential as lead compounds in antibiotic development .
Anticancer Research
In another investigation focusing on anticancer properties, ethyl 6-oxo derivatives were tested against several human cancer cell lines. The results indicated significant cytotoxicity correlated with specific structural attributes, particularly the nature of substituents on the pyridazine ring .
Structure-Activity Relationship (SAR) Analysis
Recent SAR studies have emphasized the importance of functional groups in modulating biological activity. The introduction of electron-withdrawing or electron-donating groups at specific positions on the pyridazine ring can enhance or diminish activity against targeted biological pathways .
Q & A
Q. Optimization Tips :
- Use Schlenk techniques to exclude moisture for sensitive steps (e.g., tosylation).
- Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–5°C for esterification) to minimize side reactions.
- Purify via column chromatography (hexane:EtOAc gradients) or recrystallization .
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., o-tolyl methyl at δ ~2.3 ppm) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₁H₂₁N₂O₆S: 429.12 g/mol) .
- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization to resolve stereochemical ambiguities .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
Contradictions may arise from assay variability or impurity. Strategies include:
- Standardized Assays : Replicate studies using CLSI/MTS protocols for antimicrobial activity (e.g., against S. aureus and E. coli) and NCI-60 panels for anticancer screening .
- Purity Validation : Ensure >95% purity via HPLC before testing.
- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in cancer vs. bacterial cells to identify target pathways .
Advanced: What strategies optimize substitution patterns at the pyridazine ring to enhance target selectivity?
Methodological Answer:
- SAR Studies : Systematically replace the tosyloxy group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups. Assess IC₅₀ shifts in kinase inhibition assays .
- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or DHFR. Prioritize derivatives with ΔG < -8 kcal/mol .
- Metabolic Stability : Introduce fluorine at the o-tolyl group to block CYP450-mediated degradation .
Basic: What are key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Protect from light (degradation observed at >200 lux) in amber vials at -20°C .
- Handling : Use anhydrous conditions (glovebox) for hygroscopic intermediates.
- Safety : Follow GHS guidelines (P210/P101) for flammability and toxicity .
Advanced: How can computational methods predict the reactivity of the tosyloxy group in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level to evaluate activation barriers for SN2 reactions with amines/thiols .
- Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants (k) in DMF/water mixtures. Compare with computed ΔG‡ values .
Basic: What in vitro models evaluate anti-inflammatory activity?
Methodological Answer:
- Macrophage Models : LPS-stimulated RAW 264.7 cells; measure TNF-α/IL-6 suppression via ELISA (IC₅₀ ~20–50 µM) .
- NF-κB Reporter Assays : HEK293T cells transfected with pGL4.32[luc2P/NF-κB-RE/Hygro]; monitor luciferase inhibition .
Advanced: How to validate covalent binding via the tosyloxy leaving group?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
